4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline
Overview
Description
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is a chemical compound characterized by its unique structure, which includes a triazine ring substituted with morpholine groups and an aniline moiety. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with morpholine and aniline under controlled conditions. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Production of amine derivatives.
Substitution: Generation of various substituted triazines or anilines.
Scientific Research Applications
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is compared with other similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)aniline and 4-(4,6-dichloro-1,3,5-triazin-2-yl)aniline. While these compounds share structural similarities, this compound is unique due to its morpholine substituents, which confer distinct chemical and biological properties.
Comparison with Similar Compounds
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)aniline
4-(4,6-dichloro-1,3,5-triazin-2-yl)aniline
4-(4,6-dimethyl-1,3,5-triazin-2-yl)aniline
Properties
IUPAC Name |
4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c18-14-3-1-13(2-4-14)15-19-16(22-5-9-24-10-6-22)21-17(20-15)23-7-11-25-12-8-23/h1-4H,5-12,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMSQGCPVLGNIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C3=CC=C(C=C3)N)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197159-91-3 | |
Record name | 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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